Cyclopentylacetylene is an organic compound characterized by the molecular formula and a molecular weight of approximately 94.1543 g/mol. It is classified as an alkyne, specifically an ethynyl derivative of cyclopentane. The structure features a cyclopentyl group attached to an acetylene moiety, which contributes to its unique properties and reactivity. The compound has been assigned the CAS Registry Number 930-51-8 and is recognized by its IUPAC name, ethynylcyclopentane
Cyclopentylacetylene appears as a colorless liquid with a high degree of flammability, making it essential to handle with care in laboratory settings. Its boiling point ranges from 107 to 109 °C, and it has a flash point of about 1.1 °C, indicating its volatile nature .
Cyclopentylacetylene is a flammable liquid (Flash point likely below room temperature) and can ignite readily. It is also considered harmful if swallowed. Here are some safety considerations:
These reactions are vital for synthesizing more complex organic molecules and pharmaceuticals.
Cyclopentylacetylene can be synthesized through several methods:
These methods highlight the versatility of cyclopentylacetylene in organic synthesis.
Cyclopentylacetylene finds applications primarily in:
Cyclopentylacetylene shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclohexylacetylene | C8H10 | Larger cyclic structure; more stable; less reactive than cyclopentylacetylene. |
Ethynylcyclohexane | C8H10 | Similar alkyne functionality; larger ring size affects reactivity and stability. |
1-Pentyne | C5H10 | Straight-chain alkyne; simpler structure; different physical properties compared to cyclopentylacetylene. |
3-Hexyn | C6H10 | Linear alkyne; different reactivity patterns due to chain length and branching. |
Cyclopentylacetylene's unique five-membered ring structure combined with its alkyne functionality distinguishes it from these similar compounds, influencing its chemical behavior and potential applications